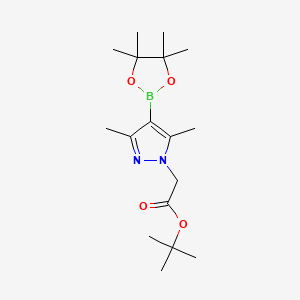
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride
Descripción general
Descripción
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (6-PPH) is an organic compound used in a variety of scientific research applications. It has a unique chemical structure which allows it to be used in a variety of biochemical and physiological experiments. 6-PPH is a relatively new compound, but it has already seen a variety of uses in the scientific community.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- The synthesis of related heterocyclic compounds involves the acid-cyclization of ketosulfides and thioacetonitriles, which are precursors for compounds like 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride. These processes are fundamental in developing various heterocyclic compounds with potential applications in medicinal chemistry (Arakawa, Miyasaka, & Satoh, 1977).
Chemical Transformation and Stability
- Studies on the tautomerism of similar aza heterocycles have shed light on the structure and stability of such compounds in different states, providing valuable insights for the development and handling of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (Gubaidullin et al., 2014).
Reactivity and Derivative Formation
- Understanding the reactivity of related pyridazine compounds, like the hydrolysis of 2-Phenyl-6-chlorooxazolo[5, 4-c]pyridazine, can inform the chemical behavior and potential derivative formations of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride, which is crucial for its application in drug development and other scientific research areas (Kuraishi, 1960).
Potential Pharmacological Properties
- The synthesis and evaluation of structurally similar compounds for anticonvulsant activity suggest potential pharmacological applications of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride. Understanding these properties can guide its use in pharmaceutical research (Xu et al., 1991).
Chemical Modification and Analysis
- Studies on the synthesis and binding affinity of related compounds, as well as the action of Grignard reagents on similar pyridazinones, provide insights into chemical modifications and analytical techniques that can be applied to 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (Pinna et al., 1995), (Ismail et al., 1984).
Chemical Properties and Interactions
- Analyzing the steady state absorption and fluorescence of pyridazin-3(2H)-one derivatives provides valuable data on the chemical properties and interactions of related compounds, which is beneficial for the research and development of 6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride (Desai et al., 2016).
Propiedades
IUPAC Name |
6-phenyl-2-(pyrrolidin-2-ylmethyl)pyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c19-15-9-8-14(12-5-2-1-3-6-12)17-18(15)11-13-7-4-10-16-13;/h1-3,5-6,8-9,13,16H,4,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWQTDQABUYHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-pyrrolidin-2-ylmethyl-2H-pyridazin-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)


![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)
![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)



